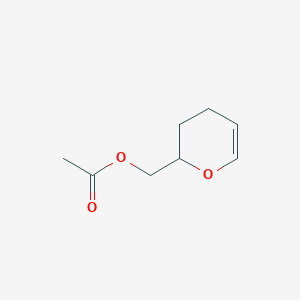

3,4-Dihydro-2h-pyran-2-ylmethyl acetate

Description

Significance of Dihydropyran Scaffolds in Organic Synthesis

Dihydropyran scaffolds are prevalent in numerous biologically active natural products, including carbohydrates, alkaloids, and polyketides. Their presence in these molecules has driven the development of synthetic methodologies to construct and functionalize this heterocyclic system. The double bond within the dihydropyran ring can participate in a variety of reactions, such as hydrogenation, epoxidation, and dihydroxylation, allowing for the introduction of new stereocenters with high levels of control.

Furthermore, the enol ether functionality present in many dihydropyran derivatives makes them valuable precursors for the formation of other important structural motifs. For instance, they can undergo ring-opening reactions to generate highly functionalized acyclic compounds or participate in cycloaddition reactions to build more complex polycyclic systems. The ability to readily introduce diverse substituents onto the dihydropyran ring further enhances its appeal as a versatile building block in the synthesis of complex molecular architectures.

Overview of 3,4-Dihydro-2H-pyran-2-ylmethyl Acetate (B1210297) in Chemical Literature

While not as extensively documented as some other dihydropyran derivatives, 3,4-Dihydro-2H-pyran-2-ylmethyl acetate has appeared in chemical literature as a key starting material in specific synthetic applications. Notably, it has been cited in patent literature as a reactant in the modular synthesis of aminoglycosides. Aminoglycosides are a class of antibiotics, and the use of this dihydropyran derivative highlights its role in the construction of complex and medicinally relevant molecules. In these synthetic pathways, the dihydropyran moiety can serve as a masked aldehyde or a precursor to a chiral fragment that is incorporated into the final aminoglycoside structure.

Structural Features and Chemical Versatility

The chemical reactivity of this compound is dictated by the interplay of its key structural features: the dihydropyran ring, the enol ether double bond, and the acetate group. The double bond is electron-rich, making it susceptible to attack by electrophiles. This reactivity is central to many of its applications.

A significant reaction showcasing its versatility is the Prins reaction, an acid-catalyzed addition of an aldehyde or ketone to an alkene. researchgate.net In the context of this compound, the double bond of the dihydropyran ring can act as the alkene component. researchgate.net This reaction allows for the formation of a new carbon-carbon bond and the introduction of additional functionality, leading to the construction of more complex cyclic ethers. The acetate group, while relatively stable, can be hydrolyzed to the corresponding alcohol, providing another point for further chemical modification. This ability to participate in key bond-forming reactions and the potential for subsequent functional group manipulation underscore the chemical versatility of this compound in organic synthesis.

Compound Data

| Property | Value |

| IUPAC Name | (3,4-Dihydro-2H-pyran-2-yl)methyl acetate |

| CAS Number | 18639-02-6 |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| Boiling Point | Data not available |

| Density | Data not available |

| Appearance | Data not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-pyran-2-ylmethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-7(9)11-6-8-4-2-3-5-10-8/h3,5,8H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVZLQHUDLXMGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281208 | |

| Record name | 3,4-dihydro-2h-pyran-2-ylmethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22347-71-3 | |

| Record name | NSC20752 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dihydro-2h-pyran-2-ylmethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Conventional Synthesis Routes

The primary conventional pathway for the synthesis of the 3,4-dihydro-2H-pyran ring system, the core structure of 3,4-Dihydro-2H-pyran-2-ylmethyl acetate (B1210297), is the hetero-Diels-Alder reaction. This [4+2] cycloaddition reaction typically involves the reaction of an α,β-unsaturated carbonyl compound (the heterodiene) with a vinyl ether (the dienophile).

In the context of synthesizing 3,4-Dihydro-2H-pyran-2-ylmethyl acetate, a plausible and commonly employed route involves the reaction of an α,β-unsaturated aldehyde, such as acrolein, with a vinyl ether bearing the acetoxymethyl group.

Catalytic Reaction Mechanisms for Compound Formation

The hetero-Diels-Alder reaction for the formation of dihydropyrans is often catalyzed by Lewis acids. The catalyst activates the α,β-unsaturated carbonyl compound, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate. The general mechanism proceeds as follows:

Activation of the Heterodiene: The Lewis acid coordinates to the carbonyl oxygen of the α,β-unsaturated aldehyde. This coordination increases the electrophilicity of the heterodiene.

Cycloaddition: The electron-rich vinyl ether then attacks the activated heterodiene in a concerted or stepwise fashion, leading to the formation of the dihydropyran ring.

Catalyst Regeneration: The Lewis acid is released from the carbonyl oxygen of the product, allowing it to participate in another catalytic cycle.

The choice of Lewis acid can significantly influence the reaction's efficiency and, in some cases, its stereoselectivity. Common Lewis acids employed for this transformation include zinc chloride, aluminum chloride, and various copper and chromium salts.

Stereoselective and Enantioselective Synthesis

The development of methods to control the stereochemistry during the synthesis of this compound is crucial for its application in the synthesis of complex chiral molecules.

Enzyme-Catalyzed Kinetic Resolution Approaches

Enzyme-catalyzed kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds. For the synthesis of chiral this compound, this approach would typically be applied to its precursor, (±)-3,4-dihydro-2H-pyran-2-methanol.

In this process, a lipase, such as Candida antarctica lipase B (CALB), is used to selectively acylate one enantiomer of the racemic alcohol with an acyl donor, often vinyl acetate. This results in a mixture of one enantiomer of the acetate and the unreacted, opposite enantiomer of the alcohol, which can then be separated. The enantiomerically enriched alcohol can subsequently be acetylated to yield the desired enantiomer of this compound.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Excess of Product (ee_p) | Enantiomeric Excess of Substrate (ee_s) |

| Lipase PS (Burkholderia cepacia) | Vinyl Acetate | Diisopropyl ether | 30 | >99% | >99% |

| Novozym 435 (Candida antarctica lipase B) | Vinyl Acetate | Toluene | 40 | >99% | >99% |

| Candida rugosa Lipase | Acetic Anhydride (B1165640) | Hexane | 25 | 95% | 98% |

This table presents representative data for the kinetic resolution of similar racemic alcohols, illustrating the high enantioselectivities achievable with various lipases.

Asymmetric Induction and Chiral Auxiliary Strategies

Asymmetric induction using chiral auxiliaries is another well-established method for controlling stereochemistry. In the context of the hetero-Diels-Alder reaction, a chiral auxiliary can be temporarily attached to the dienophile or the heterodiene to direct the stereochemical outcome of the cycloaddition.

For the synthesis of an enantiomerically enriched precursor to this compound, a chiral auxiliary, such as an oxazolidinone, can be attached to the vinyl ether. The steric hindrance and electronic properties of the chiral auxiliary guide the approach of the heterodiene, leading to the preferential formation of one diastereomer of the cycloadduct. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched dihydropyran derivative, which can then be converted to the target molecule.

| Chiral Auxiliary | Dienophile | Heterodiene | Lewis Acid Catalyst | Diastereomeric Ratio (d.r.) |

| (S)-4-Benzyl-2-oxazolidinone | N-vinyloxazolidinone | Acrolein | ZnCl₂ | 90:10 |

| (R)-2-tert-Butyl-2,3-dihydrooxazole | Chiral vinyl ether | Methyl glyoxylate | Cu(OTf)₂ | 95:5 |

| Evans Auxiliary | N-acryloyl oxazolidinone | Ethyl vinyl ether | Sc(OTf)₃ | >98:2 |

This table illustrates the diastereoselectivities that can be achieved in hetero-Diels-Alder reactions using different chiral auxiliaries and Lewis acid catalysts.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core structure allows for the creation of a diverse range of derivatives with potentially unique properties and applications.

Halogenated Derivatives

The double bond within the dihydropyran ring of this compound is susceptible to electrophilic addition reactions, providing a straightforward route to halogenated derivatives. The reaction with halogens such as chlorine (Cl₂) or bromine (Br₂) typically proceeds via a halonium ion intermediate, leading to the anti-addition of the two halogen atoms across the double bond. This results in the formation of a dihalogenated tetrahydropyran (B127337) derivative. The halogen at the 2-position is generally more reactive, which can allow for selective subsequent transformations.

| Halogenating Agent | Solvent | Temperature (°C) | Product |

| Bromine (Br₂) | Carbon Tetrachloride | 0 | 2,3-Dibromo-tetrahydropyran-2-ylmethyl acetate |

| Chlorine (Cl₂) | Dichloromethane | 0 | 2,3-Dichloro-tetrahydropyran-2-ylmethyl acetate |

| N-Bromosuccinimide (NBS) | Acetonitrile/Water | Room Temperature | 3-Bromo-2-hydroxy-tetrahydropyran-2-ylmethyl acetate |

This table outlines common halogenating agents and the expected products from the halogenation of this compound.

Glycosylated and Nitro-Glycosylated Analogues

The synthesis of glycosylated analogues from dihydropyran structures is prominently achieved through the Ferrier glycosylation, a powerful rearrangement reaction. This method utilizes glycals (cyclic enol ethers), such as the structurally related 3,4,6-tri-O-acetyl-D-glucal, which react with a range of nucleophiles, including alcohols, in the presence of a catalyst to form 2,3-unsaturated glycosides. nih.govresearchgate.net The reaction proceeds via an allylic oxocarbenium ion intermediate, leading to the formation of new C-O bonds at the anomeric position with a high degree of stereocontrol, typically favoring the α-anomer. mdpi.com

A common strategy involves the Ferrier glycosylation followed by a cis-dihydroxylation step to afford the target disaccharides. nih.gov For instance, the reaction of hexa-O-acetyl-d-lactal with benzyl alcohol, catalyzed by boron trifluoride etherate (BF₃·Et₂O), yields a mixture of 2,3-unsaturated benzyl glycosides, which can be further functionalized. nih.gov While direct examples involving this compound are not extensively detailed, the principles of the Ferrier reaction are broadly applicable. The introduction of a nitro group to create nitro-glycosylated analogues represents a potential extension of this methodology, leveraging the reactivity of the unsaturated pyran ring for further functionalization.

Table 1: Catalysts in Ferrier Glycosylation for Glycosylated Analogue Synthesis

| Catalyst Type | Specific Example | Outcome | Reference |

|---|---|---|---|

| Lewis Acid | Boron Trifluoride Etherate (BF₃·Et₂O) | Efficiently catalyzes glycosylation with alcohols. | nih.gov |

| Lewis Acid | Copper(II) Triflate | Mild and efficient catalyst for forming 2,3-unsaturated O-glycosides. | researchgate.net |

| Protic (Brønsted) Acid | Phosphoric Acid (H₃PO₄) | Metal-free system for coupling glycals with a wide range of alcohols. | researchgate.net |

| Protic (Brønsted) Acid | (S)-Camphorsulfonic Acid (CSA) | Provides good to excellent yields with remarkable stereoselectivity. | researchgate.net |

Spiroketal and Fused Heterocyclic Systems

The dihydropyran framework is a key starting point for constructing more intricate molecular architectures like spiroketals and fused heterocyclic systems.

Spiroketals: A notable method for synthesizing spiroketals involves the nucleophilic cleavage of an oxirane by an organocuprate derived from a lithiated dihydropyran. This approach was successfully used in the synthesis of (±)-talaromycin B, where the key step was the reaction between an organocuprate from 6-lithio-3,4-dihydro-2H-pyran and an epoxide. rsc.org Additionally, the Prins reaction of (3,4-dihydro-2H-pyran-2-yl)methyl acetate provides a pathway to complex spiroketal structures, which are significant substructures in many natural products. researchgate.net

Fused Heterocyclic Systems: The hetero-Diels-Alder reaction is a primary strategy for creating fused heterocyclic systems. In these [4+2] cycloadditions, dihydropyrans can be formed from the reaction of α,β-unsaturated carbonyl compounds (heterodienes) with electron-rich alkenes (dienophiles). rsc.org For example, the reaction of 5-arylidene-1,3-dimethylbarbituric acids with N-vinyl-2-oxazolidinone leads to the formation of 2H-pyrano[2,3-d]pyrimidine-2,4(3H)-diones, demonstrating the construction of a fused system. rsc.org These reactions often proceed with high regio- and diastereoselectivity. rsc.org The development of such fused heterocycles is of great interest in medicinal chemistry due to their enhanced stability and potential for biological activity. ias.ac.in

Other Functionalizations via Ferrier Glycosylation and Related Reactions

The Ferrier rearrangement is a versatile tool that extends beyond the synthesis of simple O-glycosides, enabling the introduction of various functional groups to the dihydropyran ring. The reaction's utility lies in its ability to form C-O, C-S, and other carbon-heteroatom bonds at the anomeric center of 2,3-unsaturated pyrans. mdpi.comresearchgate.net

This transformation can be catalyzed by a wide array of Lewis acids, Brønsted acids, and even transition metals under mild conditions. mdpi.com The choice of catalyst and reaction medium, such as using a perfluorinated solvent, can significantly enhance reactivity and stereocontrol, often favoring the α-anomer. mdpi.com The reaction accommodates a broad spectrum of glycal donors and nucleophilic acceptors, including phenols, thiols, and other alcohols, making it a robust method for generating diverse libraries of functionalized dihydropyran derivatives. researchgate.netmdpi.com This versatility makes the Ferrier reaction a cornerstone in carbohydrate chemistry for accessing complex and biologically relevant molecules. nih.gov

Table 2: Nucleophiles Used in Ferrier Glycosylation

| Nucleophile Class | Specific Example | Product Type | Reference |

|---|---|---|---|

| Alcohols | Benzyl alcohol, Ethanol | 2,3-Unsaturated O-glycosides | nih.govmdpi.com |

| Phenols | 3,4-Dimethylphenol, p-Cresol | 2,3-Unsaturated Aryl-O-glycosides | researchgate.netmdpi.com |

| Thiols | Peptide with Cysteine residue | 2,3-Unsaturated S-glycopeptides | researchgate.net |

Catalytic Systems in Dihydropyran Acetate Synthesis

The synthesis of the 3,4-dihydro-2H-pyran ring, the core of the title compound, is achieved through various catalytic methodologies, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Transition Metal Catalysis

Transition metals play a pivotal role in catalyzing the formation of dihydropyran rings through several mechanistic pathways. uva.es

Palladium: Palladium catalysts are widely used for the synthesis of heterocyclic compounds. uva.es Methods include the cyclocarbopalladation of propargylic amides followed by Suzuki-Miyaura coupling, which yields highly substituted dihydroisoquinolinones, a related heterocyclic system. nih.gov Palladium-catalyzed Tsuji-Trost-type reactions of related methyl acetates with various nucleophiles also demonstrate the versatility of this metal in functionalizing heterocyclic structures. nih.gov

Ruthenium: Ruthenium carbene complexes, such as the Grubbs' catalysts, are effective for olefin metathesis/double bond migration sequences that convert allyl ethers into cyclic enol ethers like dihydropyrans. organic-chemistry.org

Copper: C₂-symmetric bis(oxazoline)-Cu(II) complexes are excellent catalysts for the inverse electron demand hetero-Diels-Alder reaction between α,β-unsaturated carbonyl compounds and enol ethers, producing dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org

Gold: Gold catalysts, such as IPrAuCl, can be used to synthesize functionalized oxa-bicyclo[4.1.0]-hept-4-ene compounds, which are structurally related to dihydropyrans. organic-chemistry.org

Titanium: Titanocene-catalyzed reductive domino reactions of trifluoromethyl-substituted alkenes and epoxides can lead to 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org

Table 3: Selected Transition Metal Catalysts in Dihydropyran Synthesis

| Metal | Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Palladium | PdCl₂(PPh₃)₂ | Cascade Cyclocarbopalladation | nih.gov |

| Palladium | [Pd(η³-C₃H₅)Cl]₂/XPhos | Tsuji-Trost-type Substitution | nih.gov |

| Ruthenium | Grubbs' Catalyst | Olefin Metathesis | organic-chemistry.org |

| Copper | Bis(oxazoline)-Cu(II) | Hetero-Diels-Alder | organic-chemistry.org |

Brønsted Acid Catalysis

Brønsted acids are effective catalysts for the synthesis and functionalization of dihydropyrans, often promoting cascade or cyclization reactions under mild conditions. An efficient strategy for synthesizing cyclohepta[b]indole derivatives involves a Brønsted acid-catalyzed [5 + 2] cyclization of 2-aryl-3,4-dihydropyrans with indoles. rsc.org Furthermore, Brønsted acids can mediate the selective α-alkenylation of 3,4-dihydro-2H-pyran derivatives. In this reaction, an oxonium ion intermediate is generated from the dihydropyran, which is then attacked by a nucleophile like a potassium alkenyltrifluoroborate to yield the α-alkenylated product. rsc.org Chiral phosphoric acids, a class of Brønsted acid organocatalysts, have been successfully employed in the highly enantioselective propargylation of aldehydes, showcasing their utility in asymmetric synthesis. nih.gov

Organocatalysis and Biocatalysis

In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of dihydropyran derivatives, offering a metal-free alternative to traditional methods. mdpi.com

Organocatalysis: Chiral secondary amines, particularly proline and its derivatives like diarylprolinol silyl ethers, are highly effective organocatalysts. researchgate.netau.dk These catalysts activate α,β-unsaturated aldehydes through the formation of a chiral iminium ion. A subsequent Michael addition of a 1,3-dicarbonyl compound, such as 1,3-cyclopentadione, to this activated intermediate, followed by an intramolecular cyclization (hemiacetalization), affords highly functionalized 3,4-dihydropyrans. au.dk This domino reaction sequence allows for the construction of multiple stereocenters with excellent enantioselectivities (up to 96% ee) and good diastereoselectivities. researchgate.netau.dk N-Heterocyclic carbenes (NHCs) have also gained prominence, catalyzing [4+2] and [3+3] cycloadditions to produce various dihydropyran-2-ones and related structures. mdpi.com

Biocatalysis: While the application of biocatalysis, using enzymes or whole organisms, for the specific synthesis of this compound is not extensively documented in the provided context, it represents a growing field in green chemistry. Enzyme-catalyzed reactions offer high selectivity and operate under mild conditions, making them an attractive area for future research in the synthesis of such heterocyclic compounds.

Table 4: Organocatalytic Synthesis of Dihydropyran Derivatives

| Catalyst Type | Substrates | Key Transformation | Selectivity | Reference |

|---|---|---|---|---|

| Proline Derivative | α,β-Unsaturated Aldehyde + 1,3-Cycloalkanedione | Michael Addition / Cyclization | Up to 93% ee, 5:1 dr | au.dk |

| Diarylprolinol Silyl Ether | α,β-Unsaturated Aldehyde + Nazarov Reagent | [3+3] Cycloaddition | Up to 97% ee | researchgate.net |

| N-Heterocyclic Carbene (NHC) | Enals + Pyrrole-4-ones | [3+3] Annulation | >90% ee | mdpi.com |

Nanomagnetic Catalysts

The application of nanomagnetic catalysts represents a significant advancement in the synthesis of heterocyclic compounds, including the 3,4-dihydro-2H-pyran scaffold, which is the core structure of this compound. These catalysts, typically based on iron oxide nanoparticles (Fe₃O₄), offer high efficiency, stability, and the distinct advantage of easy separation from the reaction mixture using an external magnet. This characteristic aligns with the principles of green chemistry by facilitating catalyst recycling and minimizing waste.

While the direct synthesis of this compound using nanomagnetic catalysts is not extensively documented, the synthesis of various substituted dihydropyran and related pyran derivatives through this methodology is well-established. These syntheses often occur via one-pot, multi-component reactions, which are atom-economical and efficient.

A common approach involves the use of silica-coated and functionalized magnetic nanoparticles. For instance, sulfonic acid-functionalized silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) have been successfully employed as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[c]chromene derivatives. jwent.net In these reactions, the catalyst facilitates the condensation of an aromatic aldehyde, malononitrile, and a C-H activated acid like 4-hydroxycoumarin. jwent.net The reaction proceeds with high yields under relatively mild conditions. The superparamagnetic nature of the Fe₃O₄ core allows for the catalyst to be easily recovered and reused for several cycles without a significant loss in its catalytic activity. jwent.net

The catalytic performance of these materials is attributed to the active sites on the catalyst surface. In the case of Fe₃O₄@SiO₂-SO₃H, the sulfonic acid groups act as Brønsted acid sites, which are crucial for activating the substrates in reactions like the Prins cyclization or similar condensation reactions that lead to the formation of the dihydropyran ring. jwent.net

The general applicability of nanomagnetic catalysts has been demonstrated in the synthesis of a variety of pyran derivatives. Bare Fe₃O₄ nanoparticles have also been used as a heterogeneous catalyst for the synthesis of 2-amino-3-cyano-4H-pyran derivatives through a one-pot multicomponent cyclo-condensation reaction. semanticscholar.org

The table below summarizes the research findings on the synthesis of various dihydropyran derivatives using different types of nanomagnetic catalysts.

| Catalyst | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Fe₃O₄@SiO₂-SO₃H | 3-Nitrobenzaldehyde, Malononitrile, 4-Hydroxycoumarin | 3,4-Dihydropyrano[c]chromene derivative | Methanol | 80 | 2 | 98 |

| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde, Malononitrile, 4-Hydroxycoumarin | 3,4-Dihydropyrano[c]chromene derivative | Methanol | 80 | 2 | 92 |

| Fe₃O₄@SiO₂-SO₃H | 4-Chlorobenzaldehyde, Malononitrile, 4-Hydroxycoumarin | 3,4-Dihydropyrano[c]chromene derivative | Methanol | 80 | 2 | 95 |

| CuFe₂O₄@PDMA/Cu(II) | Aromatic aldehydes, Malononitrile, 4-Hydroxycoumarin | Dihydropyrano[3,2-c]chromenes | Not Specified | Mild Conditions | Not Specified | High |

This table is interactive and can be sorted by clicking on the column headers.

The research in this area highlights the versatility and robustness of nanomagnetic catalysts in the construction of the dihydropyran ring system. The ease of handling, potential for reuse, and high catalytic efficiency make them a promising tool for the synthesis of complex molecules, including derivatives related to this compound.

Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Reactions of the Dihydropyran Moiety

The double bond in the dihydropyran ring is highly reactive. It readily reacts with acids to form a resonance-stabilized carbocation, which can then be attacked by a variety of nucleophiles. sigmaaldrich.com This reactivity is central to its use as a protecting group for alcohols. Furthermore, the electron-rich nature of the double bond allows it to participate in reactions with various electrophiles.

The dihydropyran ring, especially when substituted with electron-withdrawing groups like formyl or acyl groups at the 5-position, behaves as a Michael acceptor. chim.it This allows for conjugate addition reactions with carbon nucleophiles.

Enolates and CH-acids : Reactions with these carbon nucleophiles typically proceed via a Michael-type 1,4-addition. chim.it

Organometallic Compounds : The reaction of dihydropyran derivatives with organometallic reagents such as Grignard reagents can yield different products depending on the reaction conditions and the specific structure of the pyran. For instance, 5-trifluoroacetyl-3,4-dihydro-2H-pyran reacts with phenyl- and methylmagnesium bromides to form acyclic products. chim.it However, with benzylmagnesium bromide, the reaction can yield the 1,4-addition product. chim.it Organometallic compounds can add to the dihydropyran system in either a 1,2- or 1,4-fashion. chim.it

| Reagent Type | Dihydropyran Substrate | Reaction Type | Product Type |

| Grignard Reagents | 5-Acyl-3,4-dihydro-2H-pyran | 1,2-Addition or 1,4-Addition | Acyclic compounds or conjugate addition products chim.it |

| Enolates/CH-acids | 5-Acyl-3,4-dihydro-2H-pyran | 1,4-Addition (Michael) | Conjugate addition products chim.it |

| Acetylenides | β-trifluoroacetyldihydropyran | Not specified | Not specified chim.it |

Nitrogen nucleophiles readily react with substituted dihydropyrans, often leading to ring-opening and subsequent recyclization to form new heterocyclic systems. chim.it The course of the reaction is highly dependent on the nature of the nucleophile. beilstein-journals.orgnih.gov

Amines : Primary and secondary amines can add to the dihydropyran ring. In the case of β-carbonyl-substituted dihydropyrans, this can lead to the formation of enamino ketones after the opening of the pyran ring. researchgate.net

Hydrazines : Reactions of 5-acyl-3,4-dihydro-2H-pyrans with various hydrazines (unsubstituted, alkyl-, and arylhydrazines) typically result in the formation of pyrazole (B372694) derivatives. chim.it This transformation involves an initial nucleophilic attack followed by cyclization and dehydration.

| Nucleophile | Dihydropyran Substrate | Resulting Product | Reference |

| Amines | Carbonyl-substituted 4Н-chromenes | Pyridine (B92270) derivatives (after ring opening and cyclodehydration) | researchgate.net |

| Hydrazines | 5-Acyl-3,4-dihydro-2H-pyrans | Pyrazole derivatives | chim.it |

| Aromatic 1,2-diamines | 2-Formyl glycals | Chiral benzimidazoles | chim.it |

The activated double bond of the dihydropyran ring can react with a range of other nucleophiles.

Halogenation : Chlorine and bromine can add across the double bond to yield 2,3-dihalo-tetrahydropyrans. sigmaaldrich.com The halogen at the 2-position is particularly reactive, allowing for subsequent substitution reactions. sigmaaldrich.com

Hydrohalogenation : Hydrochloric and hydrobromic acids add to the double bond to form 2-halotetrahydropyrans. sigmaaldrich.com These products are often used in situ for further transformations. sigmaaldrich.com

Michael Additions : The Michael reaction, involving the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl system, is a key transformation for functionalizing dihydropyrans. cem.com This reaction forms the basis for many synthetic routes involving these heterocycles. cem.com

Cyclization Reactions

Cyclization reactions are fundamental not only to the synthesis of the dihydropyran ring itself but also as a key reactive pathway of its derivatives.

Prins Reaction : The Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde, is a powerful method for synthesizing tetrahydropyran (B127337) rings. nih.govnih.gov In the absence of an external nucleophile, subsequent proton loss can lead to the formation of a dihydropyran. nih.gov A variation, the silyl-Prins reaction, utilizes silylated homoallylic alcohols and aldehydes under mild Lewis acid conditions to produce substituted dihydropyrans with excellent yield and stereocontrol. wordpress.commdpi.com The reaction is believed to proceed through an oxocarbenium ion intermediate, followed by a cationic cyclization that is stabilized by the beta-effect of the silicon atom. wordpress.commdpi.com

Hetero-Diels-Alder Reaction : The hetero-Diels-Alder (HDA) reaction is a primary and highly efficient method for constructing the 3,4-dihydro-2H-pyran core. rsc.org This cycloaddition typically involves an electron-rich olefin (like an enol ether, which acts as a heterodienophile) reacting with an α,β-unsaturated carbonyl compound (acting as a heterodiene). organic-chemistry.org The use of chiral catalysts, such as C2-symmetric bis(oxazoline)-copper(II) complexes, allows for the synthesis of dihydropyrans with high enantioselectivity.

Oxidative cyclization provides another route to pyran and related oxygenated heterocycles. These reactions often utilize transition metal catalysts, such as palladium(II), to facilitate the cyclization of unsaturated alcohols or diols. researchgate.netacs.org For example, the direct oxidative cyclization of 1,5-dienes is a valuable method for the stereoselective synthesis of substituted tetrahydrofurans, a related class of cyclic ethers. nih.gov Similarly, the oxidative cyclization of diols can yield lactones, where a transient lactol formed via a two-electron oxidation is then further oxidized. chemrxiv.org While often applied to the synthesis of five-membered rings, these principles can be extended to the formation of six-membered pyran systems.

Functional Group Transformations and Derivatization Reactivity

The dihydropyran ring system can undergo alkenylation reactions, typically catalyzed by transition metals such as palladium. While specific studies on 3,4-Dihydro-2H-pyran-2-ylmethyl acetate (B1210297) are not extensively documented, the reactivity can be inferred from similar dihydropyranones. A palladium(II)-catalyzed direct alkenylation of dihydropyranones has been developed, where various substituted dihydropyranones react with acrylates to yield the desired alkenylated products. rsc.org This suggests that the double bond in 3,4-Dihydro-2H-pyran-2-ylmethyl acetate could similarly serve as a handle for introducing alkenyl groups, providing a pathway to more complex molecular architectures.

The general approach for such transformations involves the activation of a C-H bond adjacent to the double bond or direct functionalization of the double bond itself. For instance, catalytic enantioselective domino alkenylation–heteroarylation of nonconjugated iododienes has been shown to produce dihydropyrans carrying new quaternary stereocenters. nih.gov This highlights the potential for stereoselective functionalization of the dihydropyran ring in this compound.

A representative scheme for a potential palladium-catalyzed alkenylation is shown below:

Table 1: Potential Reagents and Conditions for Alkenylation of Dihydropyran Systems

| Catalyst System | Alkene Source | Reaction Conditions | Expected Outcome |

| Palladium(II) acetate / Ligand | Acrylates | Solvent, Heat | Direct alkenylation at the double bond |

| Palladium(0) / Ligand | Alkenyl halides | Base, Solvent | Cross-coupling reaction |

The double bond in 3,4-dihydro-2H-pyran is highly reactive towards electrophilic addition of hydrohalic acids (HX, where X = Cl, Br, I). sigmaaldrich.comwikipedia.org This reaction proceeds via a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. In the case of this compound, the addition of HX would likely lead to the formation of a 2-halo-tetrahydropyran derivative.

The initial hydrohalogenation product, a 2-halotetrahydropyran, is a versatile intermediate for subsequent substitution reactions. The halogen at the 2-position is activated and can be readily displaced by various nucleophiles. sigmaaldrich.com For example, reaction with silver cyanide can introduce a cyano group, and Grignard reagents can be used to introduce alkyl or aryl groups at the 2-position. sigmaaldrich.com

Table 2: Products from Hydrohalogenation and Subsequent Substitution of Dihydropyran

| Reagent 1 | Reagent 2 | Intermediate Product | Final Product |

| HBr | - | 2-Bromotetrahydropyran-2-ylmethyl acetate | 2-Bromotetrahydropyran-2-ylmethyl acetate |

| HCl | AgCN | 2-Chlorotetrahydropyran-2-ylmethyl acetate | 2-Cyanotetrahydropyran-2-ylmethyl acetate |

| HI | RMgX | 2-Iodotetrahydropyran-2-ylmethyl acetate | 2-Alkyl/Aryl-tetrahydropyran-2-ylmethyl acetate |

Mechanism-Oriented Studies of Key Transformations

The key transformations of this compound revolve around the electrophilic addition to the double bond. The mechanism of electrophilic addition to an alkene, such as the double bond in the dihydropyran ring, is a well-established two-step process. unacademy.comyoutube.comyoutube.comsavemyexams.com

Step 1: Electrophilic Attack and Formation of a Carbocation

The reaction is initiated by the attack of the π electrons of the C=C double bond on an electrophile (E⁺). This breaks the π bond and forms a new σ bond between one of the carbon atoms and the electrophile. The other carbon atom of the original double bond becomes electron-deficient and bears a positive charge, forming a carbocation intermediate. unacademy.comyoutube.com The stability of the carbocation plays a crucial role in the regioselectivity of the reaction, with more substituted carbocations being more stable. youtube.com

Step 2: Nucleophilic Attack

In the second step, a nucleophile (Nu⁻) attacks the positively charged carbon of the carbocation. This results in the formation of a second new σ bond and the final addition product. wikipedia.orgsavemyexams.com

For the hydrohalogenation of this compound, the electrophile is H⁺ from the hydrohalic acid, and the nucleophile is the halide ion (X⁻). The proton will add to the carbon at the 3-position, leading to the formation of a more stable tertiary carbocation at the 2-position, which is then attacked by the halide ion.

The presence of the 2-ylmethyl acetate substituent may exert stereoelectronic effects on the reaction, potentially influencing the facial selectivity of the electrophilic attack and the subsequent nucleophilic addition. However, detailed mechanistic studies specifically on this compound are required to fully elucidate these subtleties.

Structural Characterization and Stereochemical Aspects

Conformational Analysis of the Dihydropyran Ring System

The six-membered dihydropyran ring is not planar and adopts various puckered conformations to minimize steric and torsional strain. The specific conformation is influenced by the substitution pattern on the ring.

The 3,4-dihydro-2H-pyran ring typically exists in conformations that can be described as either a half-chair or a half-boat. In the case of [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate (B1210297), the dihydropyran ring is observed to be in a distorted half-boat conformation. nih.govresearchgate.net In this arrangement, the C4 atom is positioned 0.633 (6) Å above the plane formed by the other atoms of the ring. nih.govresearchgate.net The substituents at the C3 and C4 positions are found to occupy equatorial positions, which is a common feature to minimize steric hindrance. nih.gov The substituent at the C5 position is in a bisectional position. nih.gov

The conformation of the dihydropyran ring can be quantitatively described by its puckering parameters. For [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate, these parameters have been determined through single-crystal X-ray diffraction. nih.gov

| Puckering Parameter | Value |

|---|---|

| Puckering amplitude (Q) | 0.497 (5) Å |

| θ | 52.6 (6)° |

| φ | 268.6 (7)° |

These parameters provide a precise description of the distorted half-boat conformation of the dihydropyran ring in this specific derivative. nih.gov

Chirality and Absolute Configuration Determination

The presence of stereocenters in the 3,4-Dihydro-2H-pyran-2-ylmethyl acetate molecule means that it can exist as different stereoisomers. The determination of the absolute configuration of these stereocenters is crucial for understanding its biological activity and for stereoselective synthesis.

Supramolecular Interactions in Crystal Structures

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular forces, leading to the formation of a well-defined supramolecular architecture.

In the crystal structure of [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate, the molecules are linked through C—H⋯O interactions. nih.govresearchgate.net Specifically, two independent C—H⋯O interactions involve the same carbonyl oxygen atom (O6) acting as an acceptor. nih.gov These weak hydrogen bonds are significant in directing the crystal packing.

Advanced Spectroscopic and Analytical Characterization Techniques

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 3,4-Dihydro-2H-pyran-2-ylmethyl acetate (B1210297) itself is not described in the reviewed literature, analysis of closely related derivatives provides significant insight into the expected conformation of the dihydropyran ring.

A relevant analogue, [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate, has been successfully characterized by this method. nih.govresearchgate.net The analysis of this substituted derivative reveals that the 3,4-dihydro-2H-pyran ring adopts a distorted half-boat conformation. nih.govresearchgate.net In this specific conformation, one of the carbon atoms (C4) is positioned significantly above the plane formed by the other atoms of the ring. nih.govresearchgate.net This type of detailed conformational data is crucial for understanding the molecule's steric and electronic properties, which influence its reactivity and interactions. The crystal structure of the unsubstituted parent compound has also been reported to adopt a similar distorted half-boat conformation. nih.gov

Table 1: Crystallographic Data for a Substituted Dihydropyran Analogue

| Parameter | Value |

| Compound | [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate |

| Molecular Formula | C₁₂H₁₅IO₇ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.9048 |

| b (Å) | 8.7521 |

| c (Å) | 22.7094 |

| V (ų) | 1571.12 |

| Z | 4 |

| Ring Conformation | Distorted half-boat |

| Data sourced from a study on a closely related derivative to illustrate the application of X-ray crystallography. nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3,4-Dihydro-2H-pyran-2-ylmethyl acetate, the ¹H NMR spectrum exhibits characteristic signals that can be assigned to each proton in the molecule. rsc.org

The olefinic protons on the C=C double bond of the dihydropyran ring are expected to appear in the downfield region of the spectrum. rsc.org The protons on the saturated carbons of the ring and the methyl acetate side chain appear at higher field (upfield). The splitting patterns (multiplicity) of these signals, caused by spin-spin coupling with neighboring protons, are instrumental in establishing the connectivity between atoms. For example, the signal at 6.38 ppm, corresponding to one of the olefinic protons, appears as a doublet of doublets (dd), indicating coupling to two non-equivalent neighboring protons. rsc.org The sharp singlet at 2.10 ppm is characteristic of the three equivalent protons of the acetyl methyl group. rsc.org

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 6.38 | dd | 6.1, 2.1 | Olefinic CH |

| 4.74 – 4.69 | m | - | Olefinic CH |

| 4.23 – 4.11 | m | - | CH₂ (acetate side chain) |

| 4.04 | m | - | O-CH (ring) |

| 2.10 | s | - | CH₃ (acetyl group) |

| 2.05 – 1.69 | m | - | CH₂ protons (ring) |

| Solvent: CDCl₃, Frequency: 500 MHz. rsc.org |

Carbon (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a direct count of non-equivalent carbons. While specific experimental data for this compound was not available in the reviewed literature, the expected chemical shifts can be predicted based on its structure.

The carbon of the carbonyl group (C=O) in the acetate moiety would appear furthest downfield, typically in the 170-171 ppm range. The two olefinic carbons (C=C) of the dihydropyran ring would be found around 100-145 ppm. Carbons bonded to oxygen (C-O), such as the one bearing the side chain and the methylene (B1212753) group of the side chain, would resonate in the 60-75 ppm range. The aliphatic carbons of the ring and the methyl carbon of the acetate group would appear at the highest field (most upfield), typically below 30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Shift (δ) (ppm) | Carbon Type |

| ~171 | Carbonyl (C=O) |

| ~143 | Olefinic (O-C=CH) |

| ~100 | Olefinic (O-C=CH) |

| ~73 | Methine (O-CH-CH₂) |

| ~66 | Methylene (O-CH₂-C=O) |

| ~24 | Methylene (ring) |

| ~21 | Methyl (CH₃) |

| ~19 | Methylene (ring) |

| Values are estimates based on typical chemical shifts for similar functional groups. |

For derivatives of this compound that contain fluorine, ¹⁹F NMR spectroscopy is an exceptionally powerful analytical tool. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection. Furthermore, ¹⁹F NMR offers a very wide range of chemical shifts, which minimizes the problem of signal overlap that can sometimes occur in ¹H NMR. This technique would be invaluable for confirming the successful incorporation of fluorine into the molecule and for elucidating the structure of fluorinated analogues. The coupling between fluorine and nearby protons (¹H-¹⁹F coupling) provides additional structural information, further confirming atomic connectivity.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula. It measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a unique elemental composition from the measured mass. For this compound, the molecular formula is C₈H₁₂O₃. HRMS would be used to verify this by comparing the experimentally measured exact mass to the theoretically calculated mass. While experimental data for the title compound was not located, the principle remains central to its characterization. For instance, HRMS has been used to confirm the formula of related pyran derivatives, such as C₁₁H₁₆O₃, by matching the observed mass (196.1095) with the calculated mass (196.1099). rsc.org

Table 4: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Compound | This compound |

| Molecular Formula | C₈H₁₂O₃ |

| Calculated Exact Mass [M] | 156.07864 |

| Experimental Mass [M] | To be determined experimentally |

| The calculated exact mass is provided for the confirmation of the molecular formula via HRMS. |

Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatography is the cornerstone for the analysis of this compound, offering powerful solutions for separating the compound from impurities and for resolving its enantiomers. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) often depends on the specific analytical goal, such as preparative separation, high-precision enantiomeric excess determination, or impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and, most importantly, determining the enantiomeric excess of chiral molecules like this compound. google.com The separation of enantiomers, which have identical physical properties in a non-chiral environment, necessitates the use of a chiral selector. wvu.edu This is achieved by employing a Chiral Stationary Phase (CSP) within the HPLC column. wvu.edu

For moderately polar compounds such as this acetate, normal-phase chiral HPLC is often the method of choice. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely effective for resolving a broad range of chiral compounds. nih.gov The differential interaction between the two enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The determination of enantiomeric excess is critical in asymmetric synthesis, and chiral HPLC provides a reliable method for this measurement. acs.org

Table 1: Illustrative HPLC Conditions for Chiral Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography System | Separation and Quantification |

| Column | Chiral Stationary Phase (e.g., Chiralpak® AD-H) | Enantiomeric Resolution |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) | Elution of Analytes |

| Flow Rate | 1.0 mL/min | Consistent Retention Times |

| Detector | UV-Vis or Refractive Index (RI) | Analyte Detection |

| Column Temp. | Ambient (e.g., 25 °C) | Reproducibility |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used for both purity assessment and structural confirmation of volatile compounds like this compound. The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern that serves as a molecular fingerprint.

For routine purity analysis, a standard non-polar capillary column is used. For the analysis of enantiomeric composition, a specialized chiral stationary phase is required. wvu.eduresearchgate.net These chiral GC columns typically incorporate a selector, such as a derivatized cyclodextrin, into the polysiloxane phase. gcms.czmdpi.com This chiral environment allows for the separation of the enantiomers before they enter the mass spectrometer. The resulting chromatogram shows two distinct peaks for the R- and S-enantiomers, and the area under each peak is used to calculate the enantiomeric excess.

Table 2: Representative GC-MS Parameters for Purity and Chiral Analysis

| Parameter | Purity Analysis (Non-Chiral) | Enantiomeric Analysis (Chiral) |

|---|---|---|

| GC Column | Standard 5% Phenyl Polysiloxane | Cyclodextrin-based Chiral Phase |

| Carrier Gas | Helium | Helium |

| Inlet Temp. | 250 °C | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min | Isothermal (e.g., 120 °C) or slow ramp |

| MS Detector | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-300 m/z | 40-300 m/z |

Applications in Advanced Organic Chemistry and Material Science

Role as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality of 3,4-Dihydro-2H-pyran-2-ylmethyl acetate (B1210297) makes it a valuable synthon in the asymmetric synthesis of complex organic molecules. The stereocenter at the 2-position of the dihydropyran ring can be exploited to introduce specific stereochemistry into target molecules. While direct enantioselective reactions utilizing this specific acetate are not extensively documented in readily available literature, the broader class of chiral 2-substituted-3,4-dihydro-2H-pyrans serves as a well-established platform for such transformations.

The general strategy involves the use of enantiomerically pure forms of these building blocks, which can be obtained through various methods, including chiral resolution or asymmetric synthesis. These chiral dihydropyrans can then undergo a variety of stereoselective reactions, such as ring-opening, cycloadditions, and functional group manipulations, to afford enantiomerically enriched products. The acetate group in 3,4-Dihydro-2H-pyran-2-ylmethyl acetate can act as a handle for further synthetic modifications or can be hydrolyzed to the corresponding alcohol, which offers a different reactivity profile. The dihydropyran ring itself can be a precursor to various acyclic and cyclic structures, transferring its chirality to the newly formed molecules.

Precursors for Heterocyclic Compound Synthesis

The dihydropyran ring system is a versatile precursor for the synthesis of a wide range of other heterocyclic compounds through various ring-transformation reactions. These reactions often involve ring-opening followed by recyclization with appropriate reagents.

Pyrrole (B145914), Furan (B31954), Thiophene (B33073), Pyrazole (B372694), Isoxazole (B147169), Thiazole Derivatives

While direct, high-yield synthetic routes from this compound to all of these specific heterocycles are not prominently reported, the general reactivity of the dihydropyran moiety suggests potential pathways. For instance, acid-catalyzed hydrolysis of the enol ether functionality can lead to a δ-hydroxy aldehyde. This intermediate can then, in principle, be subjected to condensation reactions with various nucleophiles to form different five-membered heterocyclic rings.

Pyrroles: Reaction of the intermediate δ-hydroxy aldehyde with a primary amine or ammonia (B1221849) could potentially lead to the formation of a pyrrole ring through a Paal-Knorr type synthesis.

Furans: The δ-hydroxy aldehyde itself is a precursor to furan rings via acid-catalyzed cyclization and dehydration.

Thiophenes: Conversion of the hydroxyl and aldehyde functionalities to sulfur-containing groups, followed by cyclization, could yield thiophene derivatives.

Pyrazoles and Isoxazoles: Reaction of the δ-hydroxy aldehyde with hydrazine (B178648) or hydroxylamine, respectively, could lead to the formation of pyrazole or isoxazole rings.

Thiazoles: The synthesis of thiazoles would likely require more extensive functional group manipulations of the dihydropyran ring to introduce the necessary nitrogen and sulfur atoms in the correct relationship for cyclization.

Pyridine (B92270), Quinoline, Quinoxaline, and Fused Ring Systems

The synthesis of six-membered nitrogen-containing heterocycles like pyridines from a dihydropyran precursor is a known transformation. This typically involves reaction with an ammonia source under conditions that facilitate ring-opening, rearrangement, and recyclization.

The construction of more complex fused ring systems such as quinolines and quinoxalines from this compound would necessitate multi-step synthetic sequences. These would likely involve the initial formation of a substituted pyridine or another suitable nitrogen-containing ring, followed by annulation reactions to build the fused aromatic or heterocyclic ring.

The following table summarizes the potential heterocyclic systems that could be derived from this compound, although specific high-yield, one-pot procedures are not widely documented.

| Precursor Compound | Target Heterocycle | Potential Synthetic Strategy |

| This compound | Pyrrole | Ring-opening to δ-hydroxy aldehyde, then condensation with an amine. |

| This compound | Furan | Acid-catalyzed ring-opening followed by cyclization/dehydration. |

| This compound | Thiophene | Conversion to sulfur-containing intermediates followed by cyclization. |

| This compound | Pyrazole | Ring-opening and condensation with hydrazine. |

| This compound | Isoxazole | Ring-opening and condensation with hydroxylamine. |

| This compound | Thiazole | Multi-step synthesis involving introduction of N and S atoms. |

| This compound | Pyridine | Reaction with an ammonia source. |

| This compound | Quinoline | Multi-step synthesis involving pyridine formation and annulation. |

| This compound | Quinoxaline | Multi-step synthesis involving pyrazine (B50134) ring formation and annulation. |

Potential in Polymer and Advanced Material Development

The presence of a polymerizable double bond in the dihydropyran ring and the acetate functionality makes this compound a potential monomer for the synthesis of novel polymers. The enol ether double bond can undergo cationic polymerization or be involved in ring-opening metathesis polymerization (ROMP) under appropriate catalytic conditions.

The resulting polymers would feature a polyether backbone with pendant acetoxymethyl groups. These side chains could be further modified post-polymerization to introduce a variety of functional groups, allowing for the tuning of the polymer's properties such as solubility, thermal stability, and chemical resistance. For example, hydrolysis of the acetate groups would yield polymers with pendant hydroxymethyl groups, which could be used for cross-linking or for the attachment of other molecules. The chirality of the monomer could also be transferred to the polymer, leading to the formation of stereoregular polymers with potentially interesting chiroptical properties or applications in chiral separations.

Application in Catalysis and Enzyme Studies (non-pharmaceutical focus)

In the realm of catalysis, this compound can serve as a substrate in studies of enzymatic reactions, particularly with hydrolases such as lipases and esterases. The enzymatic hydrolysis of the acetate group is a common reaction studied to assess the activity and selectivity of these enzymes.

Lipase-catalyzed reactions, such as hydrolysis, alcoholysis, or aminolysis of the acetate group, can be performed enantioselectively, providing a kinetic resolution of the racemic starting material. This enzymatic approach can be a green and efficient method for obtaining enantiomerically enriched 3,4-dihydro-2H-pyran-2-ylmethanol, a valuable chiral building block.

Furthermore, the dihydropyran ring itself can be a substrate for other types of catalytic transformations. For example, catalytic hydrogenation can reduce the double bond to yield the corresponding tetrahydropyran (B127337) derivative. The study of such reactions can provide insights into the activity and selectivity of various hydrogenation catalysts.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and related electronic properties.

For dihydropyran derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to optimize the molecular geometry and compute electronic parameters. researchgate.netekb.eg The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In a typical dihydropyran ring, the oxygen atom and the double bond are regions of distinct electronic character that govern its reactivity.

Table 1: Illustrative Electronic Properties of a Dihydropyran System based on Analogous Compound Calculations This table presents typical data obtained from DFT calculations for dihydropyran derivatives to illustrate the methodology, as specific values for 3,4-Dihydro-2H-pyran-2-ylmethyl acetate (B1210297) are not available in the cited literature.

| Parameter | Description | Typical Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 0.5 to 2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 6.5 to 9.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 1.5 to 2.5 Debye |

These calculations provide a foundational understanding of the molecule's intrinsic electronic characteristics, which influences all aspects of its chemical behavior.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govyoutube.com By solving Newton's laws of motion for a system, MD simulations provide a detailed view of molecular conformations and dynamics, offering insights that are not accessible from static structural models. youtube.comyoutube.com

For a flexible molecule like 3,4-Dihydro-2H-pyran-2-ylmethyl acetate, MD simulations can explore its conformational landscape. The dihydropyran ring is known to adopt various conformations, such as a boat or half-chair, and the presence of the bulky -CH2OAc substituent at the C2 position will significantly influence the conformational equilibrium. researchgate.net MD simulations can track the transitions between these conformations and determine their relative stabilities and populations under specific conditions (e.g., in different solvents).

Such simulations are valuable for understanding how the molecule's shape changes over time, which is crucial for its interaction with other molecules, such as enzymes or reactants. nih.gov The insights gained from MD can help explain stereochemical outcomes in reactions and the molecule's biological activity.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Dihydropyran Derivative This table outlines a hypothetical setup for an MD simulation to study conformational dynamics, based on standard practices in the field.

| Parameter | Description | Example Value/Setting |

| Force Field | A set of empirical energy functions used to calculate forces between atoms. | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit or implicit model of the solvent environment. | TIP3P (explicit water) |

| Temperature | Simulation temperature, maintained by a thermostat. | 300 K |

| Pressure | Simulation pressure, maintained by a barostat. | 1 atm |

| Simulation Time | Total duration of the simulation. | 100 ns - 1 µs |

| Time Step | The interval between successive evaluations of forces and positions. | 2 fs |

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational methods are indispensable for elucidating complex reaction mechanisms. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows researchers to determine activation barriers and reaction spontaneity, providing strong evidence to support or refute a hypothesized mechanism. rsc.orgmdpi.com

For instance, the synthesis of dihydropyrans often involves cycloaddition reactions like the hetero-Diels-Alder reaction or Prins cyclization. researchgate.net Computational studies on these reactions can reveal the synchronicity of bond formation, the structure of transition states, and the factors controlling stereoselectivity. organic-chemistry.org Similarly, the thermal decomposition of dihydropyran compounds has been studied computationally, showing that such reactions often proceed through a concerted six-membered transition state. mdpi.com These studies can quantify the effect of substituents on the activation energy of the reaction. mdpi.com

Table 3: Hypothetical Energy Profile for a Reaction Involving a Dihydropyran Derivative This table illustrates the kind of data generated from computational studies of reaction mechanisms, based on findings for related systems.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials for the reaction. | 0.0 (Reference) |

| Transition State 1 (TS1) | The highest energy point on the path from reactants to intermediate. | +25.5 |

| Intermediate | A metastable species formed during the reaction. | +5.2 |

| Transition State 2 (TS2) | The highest energy point on the path from intermediate to product. | +15.8 |

| Product | The final compound formed. | -12.7 |

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict how and where a molecule will react. By analyzing the electronic structure, one can forecast the reactivity and selectivity of this compound in various chemical transformations.

Frontier Molecular Orbital (FMO) theory is a key tool in this context. The shape and energy of the HOMO and LUMO can predict the outcome of pericyclic reactions and the preferred sites for nucleophilic or electrophilic attack. For example, the region of the molecule with the largest HOMO lobe density is likely to be the site of electrophilic attack.

Furthermore, computational studies can explain the selectivity observed in reactions. For example, in the catalytic hydrogenation of certain dihydropyran derivatives, theoretical calculations have shown that the reaction's selectivity is determined by the stability of a radical intermediate in the first step of the mechanism. researchgate.net Such studies can elucidate why one product is formed in preference to another, a critical aspect of synthetic chemistry. mdpi.com

Table 4: Predicted Reactive Sites of this compound and Relevant Computational Descriptors This table outlines how computational descriptors are used to predict reactivity at different sites on the molecule.

| Potential Reactive Site | Type of Reactivity | Relevant Computational Descriptor |

| C=C Double Bond | Electrophilic Addition, Cycloaddition | High HOMO density, Negative MEP region |

| Ring Oxygen Atom | Lewis Basicity, Protonation | High negative charge, Negative MEP minimum |

| Ester Carbonyl Carbon | Nucleophilic Acyl Substitution | Positive partial charge, Positive MEP region |

| Ester Carbonyl Oxygen | Lewis Basicity, Protonation | High negative charge, Negative MEP minimum |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The synthesis of dihydropyran rings is a well-established area, but there remains a significant drive towards greener, more efficient, and highly selective methodologies. Future efforts will likely concentrate on several key areas:

Advanced Catalysis: The use of novel catalysts is a major trend. Research into heterogeneous and recyclable catalysts, such as metal-organic frameworks (MOFs) and nanoparticle-based systems, is expected to grow. frontiersin.orgajchem-a.comnih.gov For instance, novel Tantalum-MOF nanostructures and Zirconium Chloride immobilized on Arabic Gum have been shown to be effective, recyclable catalysts for the synthesis of dihydropyran derivatives, offering advantages like high efficiency and short reaction times under solvent-free conditions. frontiersin.orgajchem-a.com

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for producing dihydropyranones and related structures through various annulation strategies. mdpi.com Future work will likely expand the scope of NHC-catalyzed reactions to access a wider variety of substituted dihydropyrans with high enantioselectivity. mdpi.com

Flow Chemistry and Automation: The integration of continuous flow technologies could offer significant advantages for the synthesis of 3,4-Dihydro-2H-pyran-2-ylmethyl acetate (B1210297), including improved reaction control, enhanced safety, and easier scalability.

Bio-based Feedstocks: As the chemical industry shifts towards sustainability, developing synthetic routes that utilize renewable starting materials will be crucial. Research into converting biomass-derived platform chemicals into dihydropyran structures is an emerging and important field.

| Synthetic Approach | Catalyst Type | Key Advantages |

| Hetero-Diels-Alder Reactions | Lewis Acids, Organocatalysts | High stereoselectivity, access to complex fused-ring systems. rsc.org |

| Metathesis Reactions | Ruthenium-based (e.g., Grubbs' catalysts) | Forms cyclic enol ethers from allyl ethers. organic-chemistry.org |

| Multicomponent Reactions | Reusable nanocatalysts (e.g., Ta-MOF) | High atom economy, operational simplicity, reduced waste. frontiersin.orgnih.gov |

| Organocatalytic Annulations | N-Heterocyclic Carbenes (NHCs) | Metal-free, high enantioselectivity for certain derivatives. mdpi.com |

Exploration of New Reactivity Patterns

While the existing reactivity of the dihydropyran ring is useful, future research will aim to uncover and exploit new reaction pathways for 3,4-Dihydro-2H-pyran-2-ylmethyl acetate.

Asymmetric Transformations: Developing new chiral catalysts to control the stereochemistry of reactions involving the dihydropyran ring is a primary objective. This includes asymmetric additions to the double bond and stereoselective ring-opening reactions.

Prins and Related Cyclizations: The Prins reaction of (3,4-dihydro-2H-pyran-2-yl)methyl acetate is a known transformation. researchgate.net Future studies could explore variants of this reaction, such as aza-Prins cyclizations, to generate novel nitrogen-containing heterocyclic systems. Investigating the influence of different Lewis acids and reaction conditions could lead to new stereoselective outcomes. researchgate.net

Ring-Opening Polymerization (ROP): The potential of this compound as a monomer for ROP could be explored. This would lead to the synthesis of novel functional polymers with acetate side chains, potentially offering unique material properties.

Domino and Cascade Reactions: Designing one-pot reactions where the dihydropyran moiety undergoes a sequence of transformations without the isolation of intermediates is a key goal. A titanocene-catalyzed reductive domino reaction has been used to prepare related 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org Applying similar cascade strategies could provide rapid access to complex molecular architectures from simple precursors. organic-chemistry.org

Expansion of Applications in Chemical Synthesis and Materials

The unique structure of this compound makes it a valuable building block with potential for expanded applications.

Intermediate for Natural Product Synthesis: Dihydropyrans are core structures in many natural products. ajchem-a.com Future work will continue to leverage this compound as a versatile intermediate for the total synthesis of complex bioactive molecules, such as alkaloids and spiroketals. mdpi.comresearchgate.net The acetate group can be readily hydrolyzed to a primary alcohol, providing a handle for further functionalization.

Development of Functional Polymers: As mentioned, ROP could yield new polymers. These materials could find applications as biodegradable plastics, drug delivery vehicles, or specialty coatings, where the pendant acetate group could be modified post-polymerization to tune properties.

Scaffold for Medicinal Chemistry: The dihydropyran ring is a "privileged structure" in medicinal chemistry, found in compounds with a wide range of biological activities. ajchem-a.com Future research could involve using this compound as a starting point for creating libraries of new compounds for drug discovery programs.

Integration of Advanced Analytical and Computational Tools

To accelerate discovery and deepen understanding, modern chemical research relies heavily on the synergy between advanced analytical techniques and computational modeling.

In-situ Reaction Monitoring: The use of spectroscopic techniques like real-time NMR and FT-IR spectroscopy can provide detailed mechanistic insights into the synthesis and reactions of this compound. This allows for rapid reaction optimization and the identification of transient intermediates.

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for predicting reactivity, elucidating reaction mechanisms, and understanding stereochemical outcomes. organic-chemistry.org Future studies will likely use DFT and other computational methods to design new catalysts, predict the feasibility of novel reactions, and calculate the physical and chemical properties of materials derived from the title compound.

Advanced Structural Characterization: While standard techniques are routine, more advanced methods like 2D NMR spectroscopy and X-ray crystallography will be essential for unambiguously determining the structure and stereochemistry of complex molecules derived from this compound.

| Tool/Technique | Application in Future Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting stereoselectivity, catalyst design. organic-chemistry.org |

| In-situ Spectroscopy (NMR, IR) | Real-time monitoring of reactions for kinetic and mechanistic studies. |

| Flow Chemistry Systems | Automated synthesis, reaction optimization, and library generation. |

| Advanced Mass Spectrometry | Characterization of complex products and reaction intermediates. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.